N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide
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Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with a chlorophenoxy group, a phenyl group, and a cyclohexane carboxamide moiety, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with potassium hydroxide (KOH) to generate the phenoxy ion. This ion then reacts with 3,4-dichloronitrobenzene to form nitroether. The nitro group is subsequently reduced to an amine, which is then acylated with 4-methylcyclohexane-1-carboxylic acid chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise control of temperature, pressure, and reaction times. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy structure.
Chloroxuron: A herbicide with a related chemical structure used to control annual weeds.
Uniqueness
N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22ClNO2 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H22ClNO2/c1-14-2-4-15(5-3-14)20(23)22-17-8-12-19(13-9-17)24-18-10-6-16(21)7-11-18/h6-15H,2-5H2,1H3,(H,22,23) |
InChI Key |
DNMSCXSLUNUXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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